3-phenyl-1-(3-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-phenyl-1-(3-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a trifluoromethyl group and a thienopyrimidine core, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-1-(3-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of acetic acid and ammonium carbonate, followed by heating under reflux for several hours .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-phenyl-1-(3-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
3-phenyl-1-(3-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Researchers are exploring its use as a potential therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-phenyl-1-(3-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through the inhibition or activation of these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Triazole-pyrimidine hybrids: These compounds also have a pyrimidine core and are studied for their neuroprotective and anti-inflammatory properties.
Uniqueness
The presence of the trifluoromethyl group in 3-phenyl-1-(3-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione distinguishes it from other similar compounds. This group can enhance the compound’s stability and biological activity, making it a unique and valuable molecule for research and development.
Properties
Molecular Formula |
C20H13F3N2O2S |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
3-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H13F3N2O2S/c21-20(22,23)14-6-4-5-13(11-14)12-24-16-9-10-28-17(16)18(26)25(19(24)27)15-7-2-1-3-8-15/h1-11H,12H2 |
InChI Key |
IZDQFFKXBPGMAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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